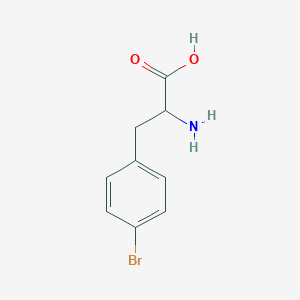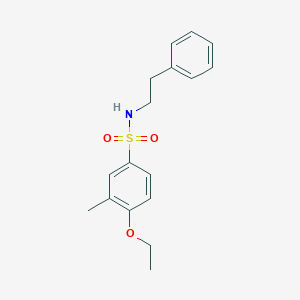
1-Propene-1,3-diol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene-1,3-diol, diacetate is a synthetic compound that is used in various industrial applications. It is produced by the esterification of 1,3-propanediol with acetic acid. This compound is widely used in the production of polymers, resins, and plasticizers. In recent years, this compound has also gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Propene-1,3-diol, diacetate is not fully understood. However, it is believed to act as a crosslinking agent in the synthesis of polymers and as a lubricant in various applications. It may also have potential applications in the field of drug delivery, where it could be used to modify the properties of drug carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is considered to be a relatively safe compound with low toxicity. In animal studies, it has been shown to have low acute toxicity and no carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Propene-1,3-diol, diacetate in lab experiments is its versatility. It can be used as a crosslinking agent in the synthesis of polymers, as a lubricant, and as a precursor for the synthesis of novel polymers. Additionally, it is a relatively safe compound with low toxicity. However, one limitation of using this compound is its cost. It is a synthetic compound that can be expensive to produce, which may limit its use in certain applications.
Zukünftige Richtungen
1-Propene-1,3-diol, diacetate has shown potential applications in various fields of scientific research. There are several future directions that could be explored to further investigate the properties and applications of this compound. One potential direction is the synthesis of novel polymers using this compound as a precursor. These polymers could have potential applications in drug delivery and tissue engineering. Another direction is the use of this compound as a lubricant in various applications, such as in the production of biofuels. Additionally, further studies could be conducted to investigate the potential use of this compound as a crosslinking agent in the synthesis of polymers.
Synthesemethoden
The synthesis of 1-Propene-1,3-diol, diacetate involves the esterification of 1,3-propanediol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at a temperature of around 100-120°C and under atmospheric pressure. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-Propene-1,3-diol, diacetate has shown potential applications in various fields of scientific research. It has been used as a crosslinking agent in the synthesis of polyurethane foams. It has also been used as a precursor for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. Additionally, this compound has been studied for its potential use as a lubricant and as an additive in the production of biofuels.
Eigenschaften
CAS-Nummer |
1945-91-1 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
[(E)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
BAKOKAVZDCFZIH-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/OC(=O)C |
SMILES |
CC(=O)OCC=COC(=O)C |
Kanonische SMILES |
CC(=O)OCC=COC(=O)C |
Andere CAS-Nummern |
31447-25-3 1945-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)







![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)